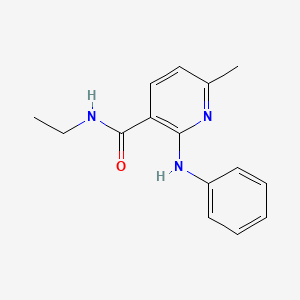![molecular formula C13H10N2S B14435683 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine CAS No. 75997-10-3](/img/structure/B14435683.png)
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is structurally related to benzodiazepines, where the benzene ring is replaced by a thiophene ring. Thienodiazepines are known for their psychoactive properties, including anxiolytic, sedative, and hypnotic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine typically involves the cyclization of thiophene derivatives with diazepine precursors. One common method includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . Another approach involves the use of isocyanates for the cyclization of thiophene derivatives, followed by base-promoted cyclization to yield the target thienodiazepines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include solvent-free conditions, the use of desiccants like calcium chloride, and refluxing in ethanol or ethylene glycol .
Analyse Chemischer Reaktionen
Types of Reactions
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated thienodiazepines.
Wissenschaftliche Forschungsanwendungen
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its interactions with GABA receptors and its potential as a psychoactive agent.
Medicine: Investigated for its anxiolytic, sedative, and hypnotic properties, similar to benzodiazepines.
Industry: Utilized in the development of new pharmaceuticals and as a research chemical in drug discovery.
Wirkmechanismus
The mechanism of action of 7-Phenyl-4H-thieno[3,2-d][1,2]diazepine involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in anxiolytic, sedative, and hypnotic effects. The compound interacts with the GABA-A receptor, which is a key molecular target in its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Deschloroetizolam: A thienodiazepine with similar psychoactive properties.
Etizolam: Another thienodiazepine known for its anxiolytic and sedative effects.
Triazolam: A benzodiazepine analog with similar pharmacological properties.
Uniqueness
7-Phenyl-4H-thieno[3,2-d][1,2]diazepine is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Unlike benzodiazepines, the presence of a thiophene ring instead of a benzene ring may result in different binding affinities and pharmacokinetic profiles .
Eigenschaften
CAS-Nummer |
75997-10-3 |
|---|---|
Molekularformel |
C13H10N2S |
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
7-phenyl-4H-thieno[3,2-d]diazepine |
InChI |
InChI=1S/C13H10N2S/c1-2-4-10(5-3-1)12-8-13-11(6-7-16-13)9-14-15-12/h1-8H,9H2 |
InChI-Schlüssel |
JLIVSYMADDPFKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(N=N1)C3=CC=CC=C3)SC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B14435609.png)
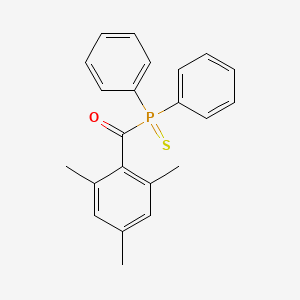
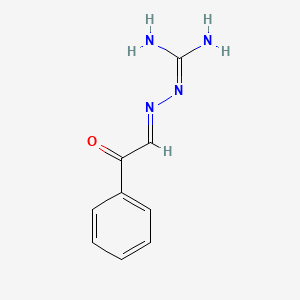
![5-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14435619.png)
![3-Hydroxy-4-[nitroso(propyl)amino]butanoic acid](/img/structure/B14435633.png)

![Methyl [3-chloro-4-(4-propylphenoxy)phenyl]carbamate](/img/structure/B14435651.png)
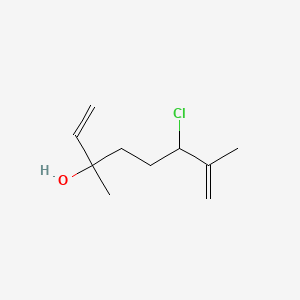

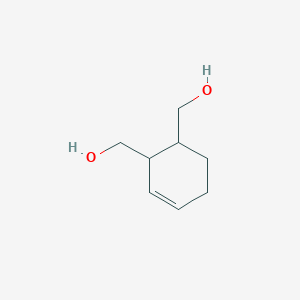
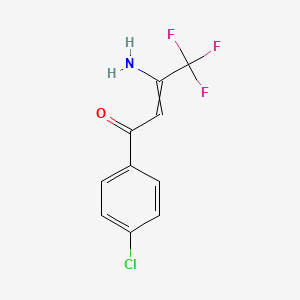
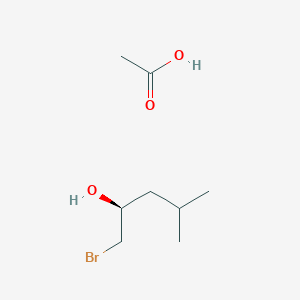
![(NE)-N-[(1Z)-1-hydroxyimino-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B14435694.png)
